molecular formula C8H17NO2S B12567293 (3S)-1-(Methanesulfonyl)-5-methylhex-1-en-3-amine CAS No. 193482-44-9

(3S)-1-(Methanesulfonyl)-5-methylhex-1-en-3-amine

Cat. No.: B12567293
CAS No.: 193482-44-9
M. Wt: 191.29 g/mol
InChI Key: WFCNQNIDBGHHJS-MRVPVSSYSA-N
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Description

(3S)-1-(Methanesulfonyl)-5-methylhex-1-en-3-amine is an organic compound with a unique structure that includes a methanesulfonyl group and a hex-1-en-3-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Methanesulfonyl)-5-methylhex-1-en-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hex-1-en-3-amine backbone: This can be achieved through a series of reactions, including alkylation and amination.

    Introduction of the methanesulfonyl group: This step involves the reaction of the hex-1-en-3-amine with methanesulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Methanesulfonyl)-5-methylhex-1-en-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-1-(Methanesulfonyl)-5-methylhex-1-en-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-(Methanesulfonyl)-5-methylhex-1-en-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-ethyl-1-methanesulfonyl-5-methylhexane: This compound has a similar structure but with an ethyl group instead of a methanesulfonyl group.

    Other amino acid derivatives: Compounds with similar backbones but different functional groups.

Uniqueness

(3S)-1-(Methanesulfonyl)-5-methylhex-1-en-3-amine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

193482-44-9

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

(3S)-5-methyl-1-methylsulfonylhex-1-en-3-amine

InChI

InChI=1S/C8H17NO2S/c1-7(2)6-8(9)4-5-12(3,10)11/h4-5,7-8H,6,9H2,1-3H3/t8-/m1/s1

InChI Key

WFCNQNIDBGHHJS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)C[C@@H](C=CS(=O)(=O)C)N

Canonical SMILES

CC(C)CC(C=CS(=O)(=O)C)N

Origin of Product

United States

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